4-Chloro-N,N-diethyl-6-methoxy-1,3,5-triazin-2-amine
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Overview
Description
4-Chloro-N,N-diethyl-6-methoxy-1,3,5-triazin-2-amine is an organic compound belonging to the class of 1,3,5-triazines. This compound is characterized by its triazine ring substituted with a chloro group at position 4, diethylamino groups at positions 2 and 6, and a methoxy group at position 6. It is known for its applications in various fields, including organic synthesis and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N,N-diethyl-6-methoxy-1,3,5-triazin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with cyanuric chloride.
Second Step: The intermediate product is then reacted with diethylamine under controlled conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:
Reactor Design: Use of continuous flow reactors to maintain consistent reaction conditions.
Temperature Control: Precise temperature regulation to avoid side reactions.
Purification: Advanced purification techniques such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N,N-diethyl-6-methoxy-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines and alkoxides are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide can be used under controlled conditions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted triazines can be formed.
Oxidation Products: Oxidation can lead to the formation of triazine N-oxides.
Scientific Research Applications
4-Chloro-N,N-diethyl-6-methoxy-1,3,5-triazin-2-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-N,N-diethyl-6-methoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine: A metabolite used in herbicidal formulations.
2-Amino-4-methyl-6-methoxy-1,3,5-triazine: An intermediate in the synthesis of sulfonylurea herbicides.
Uniqueness
4-Chloro-N,N-diethyl-6-methoxy-1,3,5-triazin-2-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
1722-21-0 |
---|---|
Molecular Formula |
C8H13ClN4O |
Molecular Weight |
216.67 g/mol |
IUPAC Name |
4-chloro-N,N-diethyl-6-methoxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H13ClN4O/c1-4-13(5-2)7-10-6(9)11-8(12-7)14-3/h4-5H2,1-3H3 |
InChI Key |
QRSBWGJPWPKDAT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)Cl)OC |
Origin of Product |
United States |
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